molecular formula C7H11N3 B1469489 2-(5-Methylpyrazin-2-YL)ethanamine CAS No. 1196153-02-2

2-(5-Methylpyrazin-2-YL)ethanamine

Cat. No. B1469489
M. Wt: 137.18 g/mol
InChI Key: ZSJYNCBJCXFJFV-UHFFFAOYSA-N
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Description

“2-(5-Methylpyrazin-2-YL)ethanamine” is a chemical compound with the molecular formula C7H11N3 . It is also known by the IUPAC name "2-(5-methyl-2-pyrazinyl)ethanamine" . The compound has a molecular weight of 137.18 g/mol .


Molecular Structure Analysis

The InChI code for “2-(5-Methylpyrazin-2-YL)ethanamine” is 1S/C7H11N3/c1-6-4-10-7(2-3-8)5-9-6/h4-5H,2-3,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-Methylpyrazin-2-YL)ethanamine” is a liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Cu(II) complexes of tridentate ligands, including variants similar to 2-(5-Methylpyrazin-2-yl)ethanamine, have been synthesized and characterized for their DNA binding propensity and nuclease activity. These complexes demonstrate significant DNA binding capabilities and exhibit low toxicity against various cancer cell lines, suggesting their potential in therapeutic applications and as tools for studying DNA interactions (Kumar et al., 2012).

Antibacterial Activity

Research on the synthesis of alkoxy isoindole-1,3-diones and tetra-azabenzo(f)azulenes, involving reactions with compounds structurally related to 2-(5-Methylpyrazin-2-yl)ethanamine, has shown promising antibacterial properties. These findings highlight the potential of these compounds in developing new antibiotics and chemotherapeutic agents (Ahmed et al., 2006).

Antiviral Activity Against COVID-19

A study on the synthesis of novel potential thiadiazole-based molecules containing 1,2,3-triazole moiety, with a precursor molecule structurally akin to 2-(5-Methylpyrazin-2-yl)ethanamine, revealed their significant antiviral activity against COVID-19. This research suggests the possibility of using such compounds in treatments against coronavirus diseases (Rashdan et al., 2021).

Catalytic Activity in Polymerization

Zinc complexes bearing N,N'-bidentate ligands related to 2-(5-Methylpyrazin-2-yl)ethanamine have been synthesized and shown to exhibit high catalytic activity in the ring-opening polymerization of rac-lactide. This research demonstrates the utility of these complexes in polymer science, particularly in synthesizing biodegradable polymers with controlled stereochemistry (Nayab et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis of heterocyclic compounds using precursors similar to 2-(5-Methylpyrazin-2-yl)ethanamine has been investigated for their antimicrobial activity. These studies provide insights into the potential application of such compounds in developing new antimicrobial agents with efficacy against various bacterial and fungal strains (Abdelhamid et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

properties

IUPAC Name

2-(5-methylpyrazin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-10-7(2-3-8)5-9-6/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYNCBJCXFJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307393
Record name 5-Methyl-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylpyrazin-2-YL)ethan-1-amine

CAS RN

1196153-02-2
Record name 5-Methyl-2-pyrazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-pyrazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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